(R)-5-Deoxyindenestrol
Description
(R)-5-Deoxyindenestrol is a synthetic or naturally occurring organic compound hypothesized to belong to the class of indene-derived lactones or furanosteroids. The compound’s stereochemistry (R-configuration) and the absence of a hydroxyl group at the 5-position differentiate it from strigolactones, which are known for their role in stimulating seed germination in parasitic plants .
Properties
Molecular Formula |
C18H18O |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-[(1R)-3-ethyl-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C18H18O/c1-3-15-17-7-5-4-6-16(17)12(2)18(15)13-8-10-14(19)11-9-13/h4-12,19H,3H2,1-2H3/t12-/m1/s1 |
InChI Key |
CFWDRXXJJXLZOZ-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=C([C@@H](C2=CC=CC=C21)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=CC=CC=C21)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize (R)-5-Deoxyindenestrol, its structural and functional attributes are compared below with key analogs, primarily focusing on 5-deoxystrigol and other indene/furan derivatives.
Structural Comparison
Key Observations :
- Core Structure: Both compounds feature fused bicyclic systems (indene/furan for (R)-5-Deoxyindenestrol vs. indeno-furan for 5-deoxystrigol). The absence of a hydroxyl group at position 5 is a shared trait, but 5-deoxystrigol includes a methyl-substituted furan ring, whereas (R)-5-Deoxyindenestrol’s structure may prioritize indene-based rigidity .
- Bioactivity: 5-Deoxystrigol is a strigolactone analog involved in arbuscular mycorrhizal symbiosis and parasitic plant germination.
Stability and Reactivity
- 5-Deoxystrigol : Exhibits moderate stability under acidic conditions but degrades in UV light due to its α,β-unsaturated lactone .
- (R)-5-Deoxyindenestrol : Predicted to have enhanced stability from its indene core’s conjugation, though susceptibility to oxidation at the deoxygenated site remains a concern.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
